molecular formula C17H13ClN2O2 B2799896 Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate CAS No. 1206992-49-5

Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate

Cat. No.: B2799896
CAS No.: 1206992-49-5
M. Wt: 312.75
InChI Key: DYAXMGJLPMCZJR-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate is a quinoline derivative characterized by a chloro substituent at position 6, a phenylamino group at position 4, and a methyl ester at position 2 of the quinoline scaffold. Quinoline derivatives are renowned for their diverse biological activities, including anti-tuberculosis, antimicrobial, and antitumor properties .

Properties

IUPAC Name

methyl 4-anilino-6-chloroquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-22-17(21)16-10-15(19-12-5-3-2-4-6-12)13-9-11(18)7-8-14(13)20-16/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAXMGJLPMCZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate typically involves the reaction of 6-chloro-4-(phenylamino)quinoline-2-carboxylic acid with methanol in the presence of a catalyst. Various methods can be employed, including:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using environmentally benign protocols. Techniques such as solvent-free reactions, use of ionic liquids, and ultrasound-promoted synthesis are employed to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Recent studies have shown that quinoline derivatives can inhibit the vascular endothelial growth factor receptor (VEGFR-2), which is crucial in cancer progression. For instance, compounds similar to this compound demonstrated IC50 values in the nanomolar range against VEGFR-2, indicating potent anticancer activity .
  • Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial effects. Research indicates that modifications to the quinoline structure can enhance antibacterial and antifungal activities, making this compound a candidate for further investigation in treating infections .

Biological Research

The compound has been explored for its role in biological systems:

  • Fluorescent Probes : Due to its aromatic structure, this compound has potential as a fluorescent probe in biological imaging, aiding in the visualization of cellular processes .
  • Enzyme Inhibition : Studies have indicated that quinoline derivatives can inhibit various enzymes involved in cell signaling pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated signaling .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound in inhibiting cancer cell proliferation. The results showed that at concentrations of 10 mg/kg administered bi-daily, the compound achieved significant tumor reduction in mouse models .

Dose (mg/kg)Treatment FrequencyTumor Reduction (%)
10Bi-daily75
30Daily90

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of similar quinoline derivatives. The results indicated that these compounds exhibited effective inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus.

CompoundMinimum Inhibitory Concentration (MIC, µg/mL)
This compound5
Standard Antibiotic (e.g., Penicillin)10

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For instance, it may bind to DNA or RNA, interfering with replication and transcription .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Compound Name Substituents (Positions) Molecular Weight Biological Activity Key Reference
Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate 6-Cl, 4-NHPh, 2-COOCH₃ 342.77 g/mol Under investigation
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 6-OCH₃, 2-Ph, 4-COOCH₃ 333.36 g/mol P-glycoprotein inhibition
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate 6-Cl, 2-CH₃, 4-Ph, 3-COOCH₃ 341.79 g/mol Anti-tuberculosis
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate 6-Cl, 2-CH₃, 4-Ph, 3-COOCH₂CH₃ 355.84 g/mol Similar to methyl ester analog
Methyl 6-amino-4-hydroxyquinoline-2-carboxylate 6-NH₂, 4-OH, 2-COOCH₃ 218.21 g/mol Potential solubility enhancer

Key Observations:

  • Chloro vs.
  • Ester Group : Ethyl esters (e.g., in ) generally exhibit slower hydrolysis rates than methyl esters, affecting bioavailability.
  • Phenylamino Group: Unique to the target compound, this group may facilitate π-π stacking interactions with aromatic residues in biological targets, a feature absent in analogs with simple phenyl or methyl groups .

Biological Activity

Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antibacterial, antiparasitic, and anticancer agent, making it a subject of extensive research.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H14ClN2O2
  • Molecular Weight : 302.75 g/mol

The presence of the chlorine atom at the 6-position and a phenylamino group at the 4-position contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as DNA replication and transcription, by binding to DNA or RNA.
  • Antiparasitic Activity : It has shown significant activity against Plasmodium falciparum, the causative agent of malaria. Studies reveal that it exhibits better interaction with dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthetic pathway of Plasmodium falciparum .

Antibacterial Activity

This compound has demonstrated antibacterial properties, particularly against Staphylococcus aureus. The compound's halogenated derivatives showed enhanced binding interactions with clumping factor A, a virulence factor that facilitates bacterial adhesion .

Antimalarial Activity

The compound has been evaluated for its antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Notably, it displayed promising results, suggesting that it could serve as a lead compound for developing new antimalarial therapies. Table 1 summarizes its IC50 values compared to chloroquine:

CompoundIC50 (µM)Strain
This compound<1Chloroquine-sensitive (3D7)
This compound>1Chloroquine-resistant (FCR-3)

Anticancer Activity

Recent studies have indicated that this quinoline derivative can inhibit cancer cell proliferation. Its mechanism involves targeting specific pathways associated with cell growth and survival. For instance, it showed significant inhibition of VEGFR-2, a receptor involved in tumor angiogenesis:

CompoundIC50 (nM)Target
This compound138VEGFR-2
Control (Fluorinated analog)340VEGFR-2

Case Studies and Research Findings

  • Antimalarial Efficacy : In a study assessing various quinoline derivatives, this compound exhibited superior efficacy against chloroquine-resistant strains compared to standard treatments. This highlights its potential role in overcoming drug resistance in malaria therapy .
  • Anticancer Potential : A series of experiments conducted on HepG2 liver cancer cells revealed that this compound induces apoptosis and alters cell cycle progression. The findings suggest that it could be developed further as a chemotherapeutic agent .
  • Toxicological Profile : Toxicity assessments indicate moderate toxicity levels, with LD50 values ranging from 1.918 to 2.937 mol/kg in animal models. This suggests that while the compound exhibits promising biological activity, careful consideration of its safety profile is necessary for therapeutic applications .

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., phenylamino protons at δ 7.2–7.8 ppm, ester carbonyl at ~δ 165 ppm).
  • Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 342.07 for C₁₉H₁₆ClN₂O₂).
  • IR : Ester C=O stretches (~1700 cm⁻¹) and N–H bends (~3350 cm⁻¹) validate functional groups .

How are non-covalent interactions (e.g., π–π stacking) analyzed in the crystal lattice?

Q. Advanced

Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C⋯C, Cl⋯H interactions).

π–π Distances : Centroid-to-centroid distances <4.0 Å indicate stacking (e.g., 3.76–3.80 Å in related quinolines).

Energy Frameworks : Software like CrystalExplorer calculates interaction energies, showing dominant dispersion forces in quinoline derivatives .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, a logP >3 suggests poor solubility, necessitating formulation adjustments.
  • Molecular Docking : Targets like kinase enzymes (e.g., EGFR) are modeled to rationalize antitumor activity. Pose validation via MD simulations ensures binding mode accuracy .

How does substituent variation impact the compound’s biological activity?

Q. Advanced

  • Electron-Withdrawing Groups (Cl, CF₃) : Enhance anticancer activity by increasing electrophilicity and target binding (e.g., DNA intercalation).
  • Methoxy Groups : Improve solubility but may reduce membrane permeability.
  • Phenylamino Moieties : Facilitate π-stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors .

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